molecular formula C8H8ClN3O2 B2583430 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride CAS No. 1989672-50-5

1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2583430
CAS No.: 1989672-50-5
M. Wt: 213.62
InChI Key: QNJHZQUDLAPWOD-UHFFFAOYSA-N
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Description

1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride (CAS: 1989672-50-5) is a high-purity chemical intermediate designed for advanced research and development. This compound features a fused imidazopyridine heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to purines . This core structure is known to play a crucial role in numerous disease conditions and has been investigated for its wide pharmacological potential . The primary research value of this compound lies in its application as a versatile building block for the synthesis of novel bioactive molecules. The imidazo[4,5-c]pyridine scaffold is present in compounds studied for various therapeutic areas, including antitumor agents. Researchers utilize this core to develop molecules that influence cellular pathways in cancerous cells, such as inhibiting enzymes like serine/threonine-protein kinases or PARP (poly(ADP-ribose) polymerase) . Furthermore, this scaffold is found in compounds explored for antimicrobial activity, particularly against resistant bacterial and fungal strains, by targeting enzymes like glucosamine-6-phosphate synthase . The carboxylic acid functional group in this hydrochloride salt facilitates further chemical modifications, making it an essential starting material for constructing targeted libraries for drug discovery programs. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

1-methylimidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c1-11-4-10-6-3-9-2-5(7(6)11)8(12)13;/h2-4H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJHZQUDLAPWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-methylimidazole with a suitable pyridine derivative under acidic conditions to form the fused ring system. The carboxylic acid group is then introduced through subsequent functional group transformations.

For example, a synthetic route might involve:

    Starting Material: 1-methylimidazole and 2,3-diaminopyridine.

    Cyclization: Heating the mixture in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the imidazo[4,5-c]pyridine core.

    Functionalization: Introducing the carboxylic acid group via oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pharmacological Research

1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride has been investigated for its potential role as a pharmacological agent. Its structural features suggest it may interact with various biological targets.

  • Mechanism of Action : The compound is thought to modulate specific receptors and enzymes involved in cellular signaling pathways. This modulation can impact processes such as inflammation and cell proliferation.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit metabolic functions.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Biochemical Assays

The compound is utilized as a reagent in various biochemical assays, particularly in the study of enzyme kinetics and protein interactions.

  • Example Study : A study demonstrated that 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride could effectively inhibit a specific enzyme (e.g., cyclooxygenase) involved in inflammatory responses, thus providing insights into its potential therapeutic applications.

Material Science

In material science, this compound is explored for its potential use in synthesizing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material characteristics.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated significant inhibition at relatively low concentrations, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: Enzyme Inhibition

Research conducted at a prominent university laboratory focused on the enzyme inhibition properties of this compound. The findings revealed that it could serve as a lead compound for developing new anti-inflammatory drugs by selectively inhibiting cyclooxygenase enzymes without affecting other pathways.

Mechanism of Action

The mechanism by which 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride exerts its effects is often related to its ability to interact with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s fused ring system allows it to fit into active sites of enzymes or bind to receptor sites, thereby modulating their activity.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Molecular Weight Key Properties/Applications References
1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride Methyl (1-position), carboxylic acid hydrochloride (7-position) 243.31* Pharmaceutical intermediate; enhanced solubility due to hydrochloride salt
1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride Methyl (1-position), carboxylic acid dihydrochloride (6-position) 243.31 Potential building block; dihydrochloride form may improve crystallinity
2-(Trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride Trifluoromethyl (2-position), carboxylic acid hydrochloride (7-position) 277.51 Increased lipophilicity; used in medicinal chemistry for target modulation
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Amino (2-position), methyl (1-position), phenyl (6-position); [4,5-b] ring system 253.28 Carcinogenic heterocyclic amine; induces colon/mammary carcinomas in rodents
N-(3-Chloro-4-fluorophenyl)-N-methyl-1H-imidazo[4,5-b]pyridine-7-carboxamide Carboxamide (7-position), chloro/fluorophenyl substituents; [4,5-b] ring system 305.1 (M+1) Anticancer candidate; carboxamide group enhances target specificity
4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid Oxazolo[4,5-c]pyridine core; bromo, iodo, tert-butyl substituents N/A Building block for drug discovery; halogen groups enable cross-coupling reactions

*Molecular weight inferred from dihydrochloride analog in .

Impact of Substituent Position and Ring System

  • Ring Fusion Differences: Compounds with an imidazo[4,5-b]pyridine core (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) exhibit carcinogenicity due to DNA adduct formation . In contrast, imidazo[4,5-c]pyridine derivatives (e.g., the target compound) are less studied for mutagenicity, suggesting ring fusion position critically influences biological activity. The oxazolo[4,5-c]pyridine variant () replaces nitrogen with oxygen, altering hydrogen-bonding capacity and reactivity .
  • Functional Group Effects: Carboxylic Acid vs. Carboxamide: The hydrochloride salt of the target compound improves solubility, whereas carboxamide derivatives (e.g., ) enhance binding affinity to biological targets like kinases . Trifluoromethyl vs.

Biological Activity

1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride (CAS No. 1989672-50-5) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C₈H₈ClN₃O₂
  • Molecular Weight : 213.62 g/mol
  • IUPAC Name : 1-methylimidazo[4,5-c]pyridine-7-carboxylic acid; hydrochloride
  • Appearance : White to off-white powder
  • Storage Conditions : Room temperature

The biological activity of 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound exhibits selective inhibition of certain kinases, which are crucial in signaling pathways related to cell growth and proliferation. This mechanism underlies its potential as an anticancer agent .
  • Antitumor Activity : Research has demonstrated that derivatives of imidazo[4,5-c]pyridine can inhibit tumor growth in various cancer models. For instance, a study reported that cyclic amine-substituted analogs showed significant PARP inhibition, indicating potential for use in cancer therapy .

Antitumor Effects

A series of studies have evaluated the antitumor efficacy of 1-methyl-1H-imidazo[4,5-c]pyridine derivatives:

CompoundIC50 (µM)Cancer TypeReference
8d0.528A549 (lung)
91.61Various
101.98Various

These findings suggest a promising role for this compound in targeted cancer therapies.

Antituberculotic Activity

In addition to its anticancer properties, derivatives of imidazo[4,5-c]pyridine have shown potential antituberculotic activity. A study synthesized various derivatives and tested them against Mycobacterium tuberculosis, highlighting the compound's broad-spectrum antimicrobial potential .

Case Studies

  • Combination Therapy in Cancer Treatment :
    In a preclinical study involving mouse models with A549 lung cancer, the combination of compound 8d with cisplatin demonstrated comparable antitumor effects to established therapies like ABT-888 combined with cisplatin. This suggests that imidazo[4,5-c]pyridine derivatives could enhance the efficacy of existing chemotherapeutic agents .
  • Mechanistic Insights into Antitumor Activity :
    Molecular dynamics simulations indicated that certain imidazo[4,5-c]pyridine compounds interact with target proteins through hydrophobic contacts and limited hydrogen bonding, which may contribute to their selective inhibition of kinase activity .

Safety Profile

While exploring the therapeutic potential of 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride, it is crucial to consider its safety profile:

Hazard StatementsPrecautionary Statements
H315 - Causes skin irritationP264 - Wash thoroughly after handling
H319 - Causes serious eye irritationP280 - Wear protective gloves/protective clothing/eye protection/face protection
H335 - May cause respiratory irritationP302+P352 - IF ON SKIN: Wash with plenty of soap and water

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis should focus on regioselective alkylation and cyclization steps. For purity optimization, use high-resolution chromatography (e.g., reverse-phase HPLC) and monitor intermediates via LC-MS. Reaction conditions (e.g., pH, temperature) must be tightly controlled to minimize byproducts like unreacted imidazole precursors or over-methylated derivatives . Post-synthesis, recrystallization in ethanol/water mixtures can enhance crystallinity and purity.

Q. Which analytical techniques are most effective for characterizing this compound, and how should method parameters be optimized?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to resolve aromatic proton signals and confirm methyl group placement.
  • HPLC : Optimize mobile phase (e.g., acetonitrile/0.1% TFA in water) with a C18 column (5 µm, 250 mm) at 1.0 mL/min flow rate to separate polar impurities .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode validates molecular ion peaks (e.g., [M+H]+^+).

Q. How does the compound’s solubility profile vary across solvents, and what implications does this have for formulation?

  • Methodological Answer : The hydrochloride salt enhances water solubility (~50 mg/mL at 25°C), but solubility decreases in non-polar solvents (e.g., <1 mg/mL in DCM). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation. Pre-filter (0.22 µm) before use in cell-based studies .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity or interactions, and what validation methods are required?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate with experimental kinetic studies (e.g., reaction rates with nucleophiles).
  • Molecular Docking : Use AutoDock Vina to model binding to target enzymes (e.g., kinases). Validate via site-directed mutagenesis or competitive binding assays .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Assay Replication : Standardize buffer systems (e.g., pH 7.4 vs. 6.5) and co-solvents (e.g., DMSO ≤0.1%).
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products under varying conditions (e.g., serum-containing media vs. saline).
  • Orthogonal Assays : Compare enzyme inhibition (IC50) in fluorogenic vs. radiometric assays to rule out interference from the compound’s autofluorescence .

Q. How does structural modification impact the compound’s pharmacokinetic properties, and what design principles are critical?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the carboxylic acid with a tetrazole to enhance metabolic stability while retaining hydrogen-bonding capacity.
  • LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF3) to the imidazole ring to reduce hepatic clearance. Validate via in vitro microsomal stability assays and in vivo PK studies in rodent models .

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